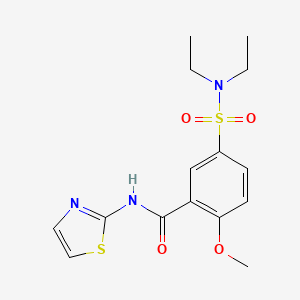

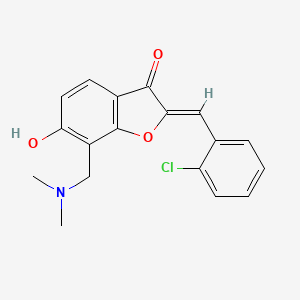

5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . Compounds containing a thiazole ring can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular properties .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using various spectroscopic techniques, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry .Chemical Reactions Analysis

Thiazole rings have many reactive positions where various chemical reactions, such as donor–acceptor, nucleophilic, and oxidation reactions, may take place .Applications De Recherche Scientifique

Antifungal and Antimicrobial Applications

Research has explored the synthesis and antifungal activity of derivatives related to the chemical structure of interest, particularly focusing on thiazole-containing compounds. For example, the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives was investigated for possible antifungal properties. These compounds showed promise as antifungal agents, highlighting the potential of thiazole derivatives in addressing fungal infections (Narayana et al., 2004). Additionally, derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those related to the compound , exhibited antimicrobial and antifungal activity, with some compounds showing high sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).

Photo-Physical and Material Applications

The compound and its derivatives are also of interest in the development of materials with specific photo-physical properties. For instance, thiazole derivatives have been synthesized for use in digital versatile disc-recordable (DVD-R) fabrication due to their suitable absorption properties and high thermal stability (Park et al., 2001). This indicates the potential of such compounds in the creation of advanced materials for data storage technologies.

Antineoplastic and Antifilarial Applications

Moreover, some benzimidazole, benzoxazole, and benzothiazole derivatives, which share structural similarities with the compound in focus, have been synthesized and evaluated for their potential antineoplastic and antifilarial activities. These studies underscore the broad spectrum of biological activity that these derivatives may possess, offering avenues for the development of new therapeutic agents (Ram et al., 1992).

Mécanisme D'action

Target of Action

Many compounds containing a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Without specific studies on this compound, it’s hard to determine its exact mode of action. The thiazole ring is a key structural component in many biologically active compounds and is likely to play a crucial role in its interaction with biological targets .

Biochemical Pathways

Thiazole-containing compounds can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been found to have a wide range of biological activities, including anti-inflammatory and analgesic effects .

Orientations Futures

Propriétés

IUPAC Name |

5-(diethylsulfamoyl)-2-methoxy-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S2/c1-4-18(5-2)24(20,21)11-6-7-13(22-3)12(10-11)14(19)17-15-16-8-9-23-15/h6-10H,4-5H2,1-3H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVDJLFSQINHFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-oxo-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944953.png)

![methyl 1-thiophen-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2944955.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B2944957.png)

![6-Bromo-2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2944961.png)

![2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2944966.png)

![N-(6-methylpyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2944968.png)

![2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2944973.png)

![4-chloro-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2944976.png)